Ertapenem N-Carboxybenzyl Dimethyl Ester

Description

Properties

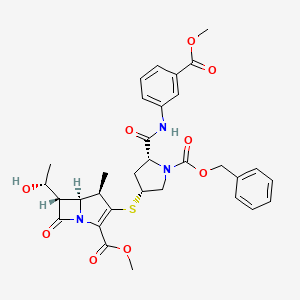

Molecular Formula |

C32H35N3O9S |

|---|---|

Molecular Weight |

637.7 g/mol |

IUPAC Name |

methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3R,5R)-5-[(3-methoxycarbonylphenyl)carbamoyl]-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C32H35N3O9S/c1-17-25-24(18(2)36)29(38)35(25)26(31(40)43-4)27(17)45-22-14-23(28(37)33-21-12-8-11-20(13-21)30(39)42-3)34(15-22)32(41)44-16-19-9-6-5-7-10-19/h5-13,17-18,22-25,36H,14-16H2,1-4H3,(H,33,37)/t17-,18-,22-,23-,24-,25-/m1/s1 |

InChI Key |

AGNVMNVFODYCEG-NPXKOTSJSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3C[C@@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)C(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ertapenem N-Carboxybenzyl Dimethyl Ester involves several steps, starting from the core structure of Ertapenem. The process typically includes the esterification of the carboxylic acid group with benzyl alcohol and dimethyl sulfate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ertapenem N-Carboxybenzyl Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Scientific Research Applications

- Antibacterial Activity

- Combination Therapy

-

Pharmacokinetics and Delivery

- The pharmacokinetic profile of ertapenem allows for both intravenous and intramuscular administration, making it suitable for hospital settings where rapid therapeutic action is required. Its low oral bioavailability necessitates parenteral delivery, which is critical in managing severe infections .

-

Research on Resistance Mechanisms

- Investigations into the mechanisms of resistance against carbapenems have highlighted the importance of ertapenem in understanding bacterial adaptation and developing strategies to counteract resistance. Studies are ongoing to explore the role of beta-lactamase inhibitors in conjunction with ertapenem to overcome resistance .

Data Tables

| Application Area | Details |

|---|---|

| Antibacterial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

| Indications | Complicated intra-abdominal infections, pneumonia, urinary tract infections |

| Administration Routes | Intravenous, intramuscular |

| Resistance Mechanisms | Targeting PBPs; studies on beta-lactamase inhibition |

Case Studies

-

Case Study: Treatment of Complicated Intra-abdominal Infections

- A clinical trial involving patients with complicated intra-abdominal infections demonstrated that ertapenem significantly reduced infection rates compared to standard therapies. The study highlighted its efficacy in cases resistant to conventional antibiotics.

-

Case Study: Community-Acquired Pneumonia

- In a multicenter study on community-acquired pneumonia, patients treated with ertapenem showed improved clinical outcomes and reduced hospitalization duration compared to those receiving alternative treatments.

-

Case Study: Combination Therapy Against Multidrug-Resistant Organisms

- A recent investigation into the use of ertapenem combined with other antibiotics revealed synergistic effects against multidrug-resistant strains of bacteria, suggesting its potential as a cornerstone in empirical therapy for severe infections.

Mechanism of Action

The mechanism of action of Ertapenem N-Carboxybenzyl Dimethyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

Ertapenem prodrugs are primarily ester derivatives targeting its C-2 and C-3 carboxyl groups. Key analogues include:

- Bis-pivaloxymethyl ester (4)

- Bis-medoxomil ester (5)

- Diethyl ester (6)

- Bis-lactone (7)

- Tebipenem pivoxyl (1) (a structurally distinct carbapenem prodrug)

Table 1: Structural Features of Ertapenem Prodrugs

| Prodrug | Substituents | Key Functional Groups |

|---|---|---|

| Bis-pivaloxymethyl (4) | Pivaloyloxymethyl esters | C-2 and C-3 esters |

| Bis-medoxomil (5) | Medoxomil esters | Cyclic carbonate-linked esters |

| Diethyl ester (6) | Ethyl esters | Simple alkyl esters |

| N-Carboxybenzyl Dimethyl Ester | Dimethyl esters + benzyl carbamate | Dual ester + carbamate protection |

Hydrolysis Kinetics and Conversion Efficiency

Prodrug hydrolysis varies significantly across species and tissues due to esterase selectivity.

Table 2: Hydrolysis Rates in Plasma (60-min incubation)

| Prodrug | Rat Plasma (% Conversion) | Human Plasma (% Conversion) | Dog Plasma (% Conversion) |

|---|---|---|---|

| Bis-pivaloxymethyl (4) | 46% | NT | NT |

| Bis-medoxomil (5) | 100% | 100% | 43% |

| Diethyl ester (6) | 0% | 0% | 0% |

| Tebipenem pivoxyl (1) | 100% (15 min) | 100% (15 min) | 100% (15 min) |

- Bis-medoxomil (5) shows rapid, quantitative conversion to ertapenem in human and rat plasma but slower hydrolysis in dog plasma (43%) .

- Diethyl ester (6) exhibits negligible plasma hydrolysis but demonstrates unexpected in vivo efficacy due to hepatic metabolism .

In Vivo Pharmacokinetics

Table 3: Pharmacokinetic Performance in Dogs (Intraduodenal Dosing)

| Prodrug | % Absorption (Ertapenem) | Total Absorption (Incl. Metabolites) | Major Metabolites |

|---|---|---|---|

| Bis-pivaloxymethyl (4) | 3% | NT | Monoesters, lactones |

| Diethyl ester (6) | 18.1% | 31.3% | C-3 ethyl ester (6a, 25–30%) |

| Bis-medoxomil (5) | NT | NT | NT |

- Diethyl ester (6) achieves the highest total absorption (31.3%) but generates persistent monoester metabolites (e.g., 6a), complicating clinical utility .

- Bis-medoxomil (5) , despite optimal in vitro hydrolysis, lacks robust in vivo data, suggesting species-specific limitations .

Stability and Metabolite Profiles

- Hepatic Metabolism : Diethyl ester (6) undergoes partial hydrolysis in liver microsomes, yielding 5–10% ertapenem and 50% C-3 ethyl ester (6a) in rats and humans .

- Acid Stability : Ertapenem prodrugs are generally unstable in gastric acid, necessitating enteric coatings for oral delivery .

Key Challenges and Advantages

- Diethyl ester (6) : High absorption but slow liberation of active drug and metabolite accumulation.

- Ertapenem N-Carboxybenzyl Dimethyl Ester: Limited direct data, but its dimethyl ester and carbamate groups may offer balanced lipophilicity and controlled hydrolysis .

Q & A

Q. Advanced Research Focus

- Deuterium tracing : Synthesize deuterated analogs (e.g., 1-Hydroxy-1,2-dihydro Eprosartan-d3 dimethyl ester) to track metabolic intermediates via mass spectrometry .

- Enzyme inhibition assays : Use esterase-specific inhibitors (e.g., paraoxon) to identify enzymes responsible for prodrug activation in hepatocytes .

- Computational modeling : Predict metabolic hotspots (e.g., carbamate hydrolysis sites) using DFT calculations or molecular docking simulations .

How do reaction conditions influence the stereochemical outcomes of this compound synthesis?

Q. Basic Research Focus

- Temperature and pH control : Maintain neutral pH during carbamate formation to avoid epimerization. Elevated temperatures (>25°C) may accelerate degradation .

- Solvent selection : Use aprotic solvents (e.g., DCM) to stabilize intermediates and minimize nucleophilic side reactions .

- Catalyst optimization : Test organocatalysts or metal catalysts for asymmetric induction during coupling steps (e.g., carbapenem enolphosphate with side chains) .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Research Focus

- Online Raman spectroscopy : Monitor bromination or esterification reactions in real-time to optimize reaction kinetics .

- X-ray crystallography : Resolve conformational preferences of intermediates (e.g., carbamate vs. free amine forms) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weights of impurities (e.g., dimer esters, MW 951.05) and degradation products .

How can researchers design prodrugs of Ertapenem with improved oral bioavailability?

Q. Advanced Research Focus

- Ester promoiety selection : Prioritize bis-medoxomil esters over pivaloxymethyl or diethyl esters due to their rapid and quantitative hydrolysis in human plasma .

- LogD optimization : Modify ester lipophilicity to enhance intestinal absorption while maintaining stability in gastric pH (e.g., transient carbamate protection) .

- In silico screening : Use QSAR models to predict esterase cleavage rates and prodrug activation efficiency across species .

What strategies mitigate oligomerization during aqueous purification of Ertapenem intermediates?

Q. Basic Research Focus

- Carbamate transient protection : Convert intermediates to water-soluble carbamates using sodium carbonate, reducing oligomerization during aqueous work-up .

- Low-temperature processing : Maintain solutions at 0–5°C to slow degradation kinetics during extraction .

- Ion-pair chromatography : Separate charged oligomers from monomers using optimized mobile phases (e.g., tetrabutylammonium salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.